Cyclization of Thioureas: Unsymmetrical thioureas can react with alpha-haloketones to form substituted benzothiazoles. For instance, the reaction of 1-(1,3-benzothiazol-2-yl)thiourea derivatives with 2-bromoacetophenone in the presence of triethylamine yields N-(6-substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds [].
Reaction of Sulfonamides with Sulfinyl Chloride: This method involves the conversion of sulfonamides to their corresponding acid chlorides using sulfinyl chloride. These acid chlorides can then be reacted with 2-aminobenzothiazole to yield novel benzothiazole derivatives [].
Vilsmeier Reaction: This reaction is useful for formylating electron-rich aromatic compounds. In one study, substituted (E)-1-(7-hydroxy-4-methyl-8-coumarinyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-propen-1-ones were subjected to Vilsmeier reaction using POCl3 and DMF to synthesize substituted 4-chloro-8-methyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,5-dioxa-2H-phenanthren-6-ones [].
For instance, a series of novel (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives containing a thienopyridine ring system were synthesized and evaluated for their antibacterial activity against Gram-positive bacteria []. The results revealed that several compounds exhibited potent activity against various bacterial strains.
In one study, a series of 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-l-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)urea compounds were synthesized and evaluated for their anticonvulsant properties []. Notably, some compounds exhibited 100% protection in the Maximal Electroshock Seizure (MES) test, highlighting their potential as anticonvulsant drug candidates.
For example, one study investigated the anticancer potential of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine compounds against a panel of cancer cell lines []. The results revealed that a compound containing a phenolic segment exhibited significant cytotoxicity, suggesting its potential as an anticancer agent.
One study focused on the design, synthesis, and evaluation of novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human GK []. The rationale behind this design was based on the previously reported GK activating potential of benzamide derivatives. The study aimed to further optimize the benzamide scaffold by introducing the benzothiazole moiety.
One study investigated 7-tert-butyl-6-(4-chloro-phenyl)-2-thioxo-2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one (BCTP), a TRPV1 antagonist with potent analgesic effects []. Remarkably, BCTP did not induce significant hyperthermia in rodents, unlike other clinically tested TRPV1 antagonists, making it a promising candidate for further development.
One study explored the synthesis and fluorescence properties of a series of 3-(1,3-benzothiazol/benzoxazol-2-yl)-2H-chromen-2-one derivatives []. By introducing different substituents, the researchers were able to fine-tune the fluorescence characteristics of these compounds, demonstrating their potential for use in fluorescent probes and materials.
One study investigated the coordination chemistry of 6-chloro-2-(quinolin-2-yl)-2,4-dihydro-1H-benzo[d][1,3]oxazine towards zinc and mercury []. The study revealed that the ligand could adopt different coordination modes, providing different environments to the metal center. This versatility highlights the potential of benzothiazole derivatives in designing new metal complexes with tailored properties for various applications, such as catalysis and materials science.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: